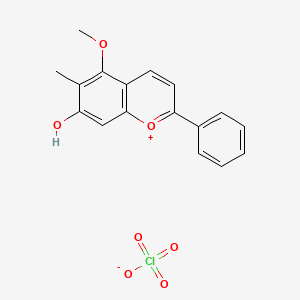

Dracorhodin perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dracorhodin perchlorate is a natural product extracted from a traditional medicine known as Dragon’s blood . It is the stable state of dracorhodin and is the main active component in Dracaena Draconis . It has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis .

Synthesis Analysis

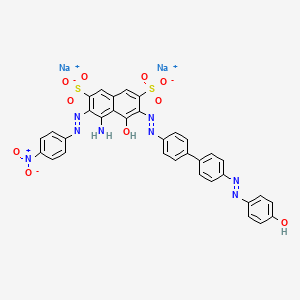

The fluorescence-labeled dracorhodin perchlorate inflammation-targeting and non-targeting emulsion gel were synthesized following the preparation process of dracorhodin perchlorate emulsion gel after adding 100 μL of 0.5% coumarin 6 solution .Molecular Structure Analysis

The molecular structure of Dracorhodin perchlorate can be found in various scientific databases .Chemical Reactions Analysis

Dracorhodin perchlorate has been found to promote cell migration in HaCaT keratinocytes, which mimics the migration of keratinocytes toward wound margins in vitro .Physical And Chemical Properties Analysis

Dracorhodin perchlorate is a primary reference substance with assigned absolute purity .Applications De Recherche Scientifique

Wound Healing

Dracorhodin Perchlorate has been found to have a significant effect on the repair of rat skin wounds . It was observed that the recovery of the wound from the Dracorhodin Perchlorate inflammation targeted emulsion gel group was better than that of the non-targeted emulsion gel group . The mechanism might be related to the promotion of the expression of EGF and bFGF in tissues .

Inflammation Targeting

Dracorhodin Perchlorate has been used in inflammation-targeted emulsion gels . These gels had a better transdermal penetration and lower potentials compared to non-targeted emulsion gels .

Treatment of Diabetic Wounds

Dracorhodin Perchlorate has been found to improve skin wound healing in diabetic rats . It alleviated the prolonged inflammatory cell infiltration time and the increase in the TLR4 pathway and inflammatory factors caused by diabetes .

Regulation of Inflammatory Cytokines

Dracorhodin Perchlorate regulates the expression of inflammatory cytokines through the TLR4 Pathway . It promotes wound healing by increasing eNOS protein expression and NO content in the later stage of wound healing .

Inhibition of Osteoclastogenesis

Dracorhodin Perchlorate has been found to inhibit osteoclast differentiation . However, the effect of Dracorhodin Perchlorate on skeletal disorders is not yet fully understood .

Anti-Cancer Properties

Dracorhodin Perchlorate has been found to have anti-cancer properties . It has been observed to induce apoptosis in human cancer cells .

Anti-Microbial Effects

Dracorhodin Perchlorate has anti-microbial effects . It has been reported to reduce the production of α-toxin by Staphylococcus aureus and inhibit the formation of biofilm and virulence factors of Candida albicans .

8. Suppression of Proliferation in Cancer Cells Dracorhodin Perchlorate has been found to suppress the proliferation of human prostate cancer PC-3 cell line .

Mécanisme D'action

Target of Action

Dracorhodin perchlorate primarily targets the fibroblasts and pancreatic β-cells . It inhibits cell growth and induces apoptosis in these cells in a dose- and time-dependent manner . It also targets the epidermis, dermis, and basal layer inflammatory cells in the context of wound healing .

Mode of Action

Dracorhodin perchlorate interacts with its targets by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis . It also promotes the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in tissues . These factors play a crucial role in cell growth, differentiation, and wound healing.

Biochemical Pathways

The compound interferes with endoplasmic reticulum stress and mitochondrial pathways . It enhances the activities of Erk1/2 , which in turn promotes Pdx1 expression and increases the ratio of Bcl2/Bax . Inhibition of the Erk1/2 pathway abolishes the dracorhodin perchlorate-induced expression of Pdx1 and suppression of apoptosis .

Pharmacokinetics

Inflammation-targeted emulsion gels containing dracorhodin perchlorate have been shown to have better transdermal penetration and lower potentials compared to non-targeted emulsion gels . This suggests that the formulation of the drug can significantly impact its bioavailability and efficacy.

Result of Action

The application of dracorhodin perchlorate results in significant improvements in wound healing . It reduces the number of inflammatory cells in the epidermis, dermis, and basal layer, and promotes the proliferation of granulation tissue . It also enhances the expression of EGF and bFGF, which are crucial for tissue repair .

Action Environment

The action of dracorhodin perchlorate can be influenced by the environment. For instance, inflammation-targeted emulsion gels have been shown to be more effective than non-targeted gels in the context of wound healing . This suggests that the presence of inflammation can enhance the drug’s efficacy. , indicating that the stability of the compound can be affected by environmental factors such as pH and temperature.

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYZFUODYMZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dracorhodin perchlorate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)